3,4,5-triethoxy-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Description
3,4,5-triethoxy-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and has several unique properties that make it an attractive option for researchers.
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Novel benzimidazole, benzoxazole, and benzothiazole derivatives exhibited broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungal strains including Candida albicans and Aspergillus niger (Padalkar et al., 2014).
- A new benzamide isolated from endophytic Streptomyces showed antimicrobial activities, indicating the potential of benzamide derivatives in addressing infectious diseases (Yang et al., 2015).
Anti-inflammatory and Analgesic Properties
- Synthesis of novel compounds derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, suggesting the therapeutic potential of benzamide derivatives in pain and inflammation management (Abu‐Hashem et al., 2020).
Anticancer Activities
- Synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Ravinaik et al., 2021).
Synthesis and Structural Studies
- The synthesis of novel pyrazole derivatives and their tumor cell growth inhibitory activity provide insights into the structural requirements for anticancer efficacy, which may guide the development of benzamide derivatives as antitumor agents (Cui et al., 2019).
properties
IUPAC Name |
3,4,5-triethoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S/c1-5-30-19-11-9-10-16-12-20(34-23(16)19)18-15-35-26(27-18)28-25(29)17-13-21(31-6-2)24(33-8-4)22(14-17)32-7-3/h9-15H,5-8H2,1-4H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJHZZIKTVXFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide |
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